N-Acetyl-DL-penicillamine (CAS 59-53-0) is an acetylated, sterically hindered thiol-containing amino acid derivative. In scientific procurement and industrial material selection, it is primarily sourced as the direct precursor for S-nitroso-N-acetylpenicillamine (SNAP)—a highly stable, hydrophobic nitric oxide (NO) donor—and as a specialized chelating agent for organic heavy metals. Characterized by its gem-dimethyl groups and N-acetyl modification, NAP offers a distinct combination of steric shielding around the sulfur atom and optimized lipophilicity. These properties make it the standard baseline for synthesizing controlled-release NO biomaterials and for mobilizing intracellular heavy metals in toxicological models where standard hydrophilic thiols fail [1].
Substituting N-Acetyl-DL-penicillamine with generic D-penicillamine or N-acetylcysteine (NAC) fundamentally compromises both biomaterial synthesis and in vivo models. D-penicillamine possesses a free amino group that reacts with pyridoxal-5-phosphate, causing severe Vitamin B6 depletion and confounding toxicological data through transaminase inhibition [1]. Furthermore, attempting to use NAC as a precursor for NO donors yields S-nitroso-N-acetylcysteine (SNAC), which lacks the steric protection of NAP's gem-dimethyl groups. This structural deficiency results in rapid, uncontrolled NO degradation rather than the stable, sustained release required for medical coatings, polysilsesquioxane hybrids, and vascular grafts [2].
When utilized as a precursor for S-nitrosothiols, N-Acetyl-DL-penicillamine yields SNAP, which demonstrates vastly higher stability compared to unhindered alternatives like S-nitrosoglutathione (GSNO) or NAC-derived SNAC. The gem-dimethyl groups adjacent to the thiol in NAP provide critical steric shielding of the resulting S-NO bond. Consequently, SNAP maintains a significantly longer half-life and hydrophobicity, allowing for stable integration into polymer matrices (e.g., PHEMA or siloxane hybrids) and preventing premature NO depletion during manufacturing and physiological deployment [1].
| Evidence Dimension | S-nitrosothiol stability and matrix integration |
| Target Compound Data | NAP-derived SNAP (sterically hindered, hydrophobic, sustained NO release) |
| Comparator Or Baseline | GSNO / SNAC (unhindered, hydrophilic, rapid NO burst) |
| Quantified Difference | SNAP provides sustained, controlled NO release over extended periods via passive absorption into hydrophobic matrices, whereas unhindered thiols degrade rapidly. |
| Conditions | Integration into PHEMA/polysilsesquioxane photocrosslinked hybrids. |
Essential for procuring the correct precursor to manufacture reliable, long-acting NO-releasing biomaterials and medical devices.
In toxicological models of chronic elemental and organic mercury poisoning, N-Acetyl-DL-penicillamine outperforms standard D-penicillamine in mobilizing intracellular heavy metals. The N-acetylation increases the molecule's lipophilicity, allowing it to more effectively cross cell membranes. Clinical and in vivo administration of NAP significantly increases urinary mercury excretion to a much greater extent than D-penicillamine, which struggles to mobilize intracellular organic mercury stores effectively [1].
| Evidence Dimension | Urinary mercury excretion peak |
| Target Compound Data | Peak of 8 mg daily excretion with N-Acetyl-DL-penicillamine |
| Comparator Or Baseline | D-penicillamine (failed to achieve comparable mobilization) |
| Quantified Difference | NAP drove a 4-fold increase in urinary mercury excretion (from 2 mg baseline to 8 mg peak) in cases where D-penicillamine was ineffective. |
| Conditions | Chronic elemental/organic mercury poisoning treatment models. |
Justifies the selection of NAP over standard D-penicillamine for research involving organic heavy metal detoxification and neuro-clearance.
A major handling and systemic limitation of unacetylated penicillamine is its free amino group, which rapidly forms a thiazolidine complex with pyridoxal-5-phosphate, leading to severe Vitamin B6 depletion and the inhibition of dependent enzymes like transaminases. N-Acetyl-DL-penicillamine blocks this reaction pathway entirely due to the acetylation of the amine. This structural modification eliminates the anti-pyridoxine toxicity, preventing confounding variables in long-term in vivo studies [1].
| Evidence Dimension | Pyridoxal-5-phosphate reactivity and systemic toxicity |
| Target Compound Data | N-Acetyl-DL-penicillamine (Zero anti-B6 activity) |
| Comparator Or Baseline | DL-Penicillamine (High anti-B6 activity, forms thiazolidine) |
| Quantified Difference | Complete elimination of pyridoxine-depletion-induced toxicity and transaminase inhibition compared to the unacetylated baseline. |
| Conditions | In vivo pharmacological administration and enzymatic assays. |
Ensures baseline health of animal models in chronic chelation studies without requiring continuous Vitamin B6 supplementation.
NAP is a primary precursor for covalently grafting SNAP onto titanium nanoparticles (TiNPs), polysilsesquioxane, and PHEMA hydrogels. Its steric hindrance ensures the resulting NO donors remain stable enough to create long-acting antibacterial and antithrombotic coatings for cardiovascular stents and catheters [1].
Due to its enhanced lipophilicity and lack of Vitamin B6-depletion toxicity, NAP is highly effective for mobilizing methylmercury and other organic heavy metals from tissues in toxicological research, significantly outperforming standard D-penicillamine [2].
NAP is utilized in analytical chemistry to synthesize SNAP as a highly stable, hydrophobic NO-donor positive control. This is critical for nitrite generation assays, soluble guanylyl cyclase activation studies, and probing cell stress responses where rapid-degrading donors like SNAC would yield inconsistent data .
Irritant